molecular formula C9H7ClN2O B2791787 2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one CAS No. 871548-31-1

2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2791787
CAS No.: 871548-31-1
M. Wt: 194.62
InChI Key: IDNBSWSOGBWEAT-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one can be achieved through several methods. One common approach involves the condensation of isatoic anhydride with an appropriate aldehyde and amine in the presence of a catalyst. For instance, a one-pot three-component reaction using isatoic anhydride, an aldehyde, and an amine under reflux conditions with acetic acid as a catalyst has been reported . Another method involves the use of reverse zinc oxide micelles as nanoreactors, which provide a green and efficient synthetic route .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact. The scalability of the synthesis process is also a crucial factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium carbonate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinones, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methylquinazolin-4-one
  • 3-Methyl-3,4-dihydroquinazolin-4-one
  • 2-Chloro-3-phenylquinazolin-4-one

Uniqueness

2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-3-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-12-8(13)6-4-2-3-5-7(6)11-9(12)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNBSWSOGBWEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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